Ghrelin (rat)
Description
Properties
CAS No. |
258338-12-4 |
|---|---|
Molecular Formula |
C147H245N45O42 |
Molecular Weight |
3314.8 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-116(202)192(143(231)105(77-195)168-115(201)73-153)110(78-196)139(227)185-101(71-84-32-13-12-14-33-84)133(221)183-100(70-81(4)5)132(220)187-104(76-194)142(230)189-66-29-42-107(189)137(225)178-95(51-57-118(205)206)129(217)184-102(72-85-74-162-79-165-85)134(222)177-93(48-54-113(156)199)128(216)171-86(34-16-21-58-148)121(209)166-82(6)119(207)170-91(46-52-111(154)197)126(214)175-92(47-53-112(155)198)127(215)173-90(39-26-63-163-146(158)159)123(211)172-88(36-18-23-60-150)122(210)176-94(50-56-117(203)204)130(218)186-103(75-193)135(223)174-89(37-19-24-61-151)124(212)179-96(38-20-25-62-152)140(228)191-68-31-44-109(191)144(232)190-67-30-41-106(190)136(224)167-83(7)120(208)169-87(35-17-22-59-149)125(213)182-99(69-80(2)3)131(219)180-97(49-55-114(157)200)141(229)188-65-28-43-108(188)138(226)181-98(145(233)234)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-196H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,197)(H2,155,198)(H2,156,199)(H2,157,200)(H,162,165)(H,166,209)(H,167,224)(H,168,201)(H,169,208)(H,170,207)(H,171,216)(H,172,211)(H,173,215)(H,174,223)(H,175,214)(H,176,210)(H,177,222)(H,178,225)(H,179,212)(H,180,219)(H,181,226)(H,182,213)(H,183,221)(H,184,217)(H,185,227)(H,186,218)(H,187,220)(H,203,204)(H,205,206)(H,233,234)(H4,158,159,163)(H4,160,161,164) |
InChI Key |
YQVMHOLUYGAYNG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |
Purity |
>95% |
sequence |
GSXFLSPEHQKAQQRKESKKPPAKLQPR |
Synonyms |
Ghrelin (rat); |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The primary method for ghrelin (rat) production involves Fmoc-based solid-phase peptide synthesis (SPPS), which enables precise control over amino acid sequence and post-translational modifications. The process begins with the attachment of the C-terminal amino acid (typically serine) to a Wang resin via an acid-labile linker. Sequential coupling of Fmoc-protected amino acids follows, using activating agents such as HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in N-methyl-2-pyrrolidone (NMP).
A critical step is the octanoylation of the third residue (Dpr³) , which mimics the natural n-octanoic acid modification essential for ghrelin’s biological activity. This acylation is performed manually under inert conditions using phenylsilane and palladium catalysts to prevent oxidation. Post-synthesis, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) mixture, followed by precipitation in tert-butyl methyl ether.
Table 1: Key Parameters in SPPS of Rat Ghrelin
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Resin | Wang resin (0.3 mmol/g) | Stable anchoring for C-terminal |
| Coupling Agent | HCTU (4 equiv) | Activates Fmoc-amino acids |
| Base | DIPEA (8 equiv) | Neutralizes acidic byproducts |
| Acylation Reagent | 6-Fluoro-2-naphthoic acid | Enhances metabolic stability |
| Cleavage Cocktail | TFA/H₂O/TIPS (95:2.5:2.5) | Resin cleavage & side chain deprotection |
Purification and Characterization
Crude synthetic ghrelin is purified via preparative reversed-phase liquid chromatography (RP-LC) using gradients of acetonitrile in 0.1% aqueous TFA. Analytical ultra-high-performance liquid chromatography (UHPLC) confirms purity (>95%), while mass spectrometry (MS) verifies the molecular weight (3,349.8 Da for rat ghrelin).
Extraction of Ghrelin from Biological Samples
Blood Collection and Anticoagulant Selection
For endogenous ghrelin analysis, whole blood is collected from rats via cardiac puncture into tubes containing K₃EDTA (1.735 mg/mL) to inhibit protease activity. Heparin is avoided unless validated for specific assays due to its potential interference with ghrelin quantification. Immediate centrifugation at 1,500–2,000 × g for 15 minutes at 4°C separates plasma, which is then acidified with HCl to a final concentration of 0.05N to stabilize acylated ghrelin.
Tissue Homogenization
Ghrelin extraction from gastric mucosa involves homogenization in ice-cold 0.1M HCl containing protease inhibitors (e.g., AEBSF, pepstatin A). The homogenate is centrifuged at 10,000 × g for 20 minutes, and the supernatant is neutralized with NaOH before immunoassay.
Stabilization and Modification Strategies
Metabolic Stability Enhancements
Native ghrelin’s short half-life (1.8–4.7 hours in serum) necessitates structural modifications. Substituting serine⁶ with diaminopropionic acid (Dpr) reduces cleavage by proteases between Leu⁵ and Ser⁶, extending the half-life to >24 hours in human serum. Additionally, replacing the natural ester bond at Dpr³ with an amide linkage prevents rapid hydrolysis while maintaining receptor affinity.
Table 2: Stability of Ghrelin Analogues in Human Serum
| Analogue | Half-Life (h) | Modification |
|---|---|---|
| Native Ghrelin(1–8) | 1.8 | None |
| [Dpr³(octanoyl)]Ghrelin | 4.7 | Ester → amide at Dpr³ |
| [Dpr⁶]Ghrelin(1–8) | >24 | Ser⁶ → Dpr |
Analytical Validation Using ELISA
Kit Components and Protocol
Commercial ELISA kits (e.g., Sigma-Aldrich EZRGRA-90K) utilize a sandwich immunoassay format with pre-coated anti-ghrelin antibodies. Key steps include:
-
Plate Preparation : 96-well strips pre-coated with anchor antibodies.
-
Standard Curve Generation : Serial dilutions of recombinant rat ghrelin (0–1000 pg/mL).
-
Sample Incubation : 50 µL plasma + 50 µL detection antibody (2-hour agitation at 400 rpm).
-
Signal Development : HRP-conjugated secondary antibody + TMB substrate (15-minute reaction stopped with H₂SO₄).
Data Interpretation
Absorbance at 450 nm (reference 590 nm) is plotted against the log-transformed standard curve. Intra- and inter-assay coefficients of variation (CV) should be <10% and <15%, respectively. Cross-reactivity with des-acyl ghrelin is minimized using antibodies specific to the octanoylated form .
Chemical Reactions Analysis
Types of Reactions: Demoxepam undergoes various chemical reactions, including:
Oxidation: Demoxepam can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert demoxepam into other benzodiazepine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Various reduced benzodiazepine derivatives.
Substitution: Halogenated benzodiazepine compounds.
Scientific Research Applications
Ghrelin's Role in Appetite Regulation
Ghrelin is recognized as an orexigenic hormone that stimulates appetite. It is secreted into the bloodstream, with levels rising before meals and decreasing after eating. In studies involving rats, ghrelin administration has been shown to significantly increase food intake.
- Hyperphagia Induction : Research indicates that intraperitoneal injections of ghrelin lead to hyperphagia (excessive eating) in rats. For instance, a study demonstrated that doses ranging from 30 pmol to 10 nmol resulted in increased food consumption during the light phase when rats typically do not feed .
- Mechanism of Action : Ghrelin acts on specific receptors in the hypothalamus and other brain regions involved in hunger signaling. Its effects are mediated through the growth hormone secretagogue receptor (GHS-R), which influences neuropeptides that regulate appetite .
Effects on Gastrointestinal Motility
Ghrelin also influences gastrointestinal motility, particularly during the interdigestive state.
- Phase III Contractions : Studies have shown that exogenously administered ghrelin stimulates phase III-like contractions in the gastrointestinal tract of conscious rats. This suggests a regulatory role for ghrelin in gastric motility, potentially affecting digestion and nutrient absorption .
- Ghrelin Receptor Antagonism : The blockade of ghrelin receptors has been found to abolish these contractions, indicating that endogenous ghrelin is crucial for maintaining normal gastrointestinal motility patterns .
Neurobiological Effects and Emotional Behavior
The amygdala has been identified as a significant brain area where ghrelin exerts its effects on both feeding behavior and emotional responses.
- Food Intake and Anxiety : Intra-amygdala administration of ghrelin resulted in increased food intake among satiated rats while also influencing anxiety-like behaviors. Notably, when food was withheld prior to testing, ghrelin reduced anxiety responses . This highlights the complex interplay between hunger signaling and emotional states.
Clinical Implications for Obesity Management
Given its role in appetite stimulation and energy regulation, ghrelin presents potential therapeutic avenues for obesity management.
- Ghrelin Vaccination : Immunization strategies targeting ghrelin have shown promise in reducing body weight gain by generating antibodies against acylated ghrelin. In rat models, this approach resulted in decreased fat mass and improved feeding efficiency .
- Synthetic Derivatives : Ongoing research is exploring synthetic derivatives of ghrelin to enhance its pharmacological properties for treating obesity and metabolic disorders .
Summary Table of Ghrelin Applications
Mechanism of Action
Demoxepam exerts its effects by acting as a GABA-A receptor agonist. It binds to the benzodiazepine receptors on the postsynaptic GABA neuron, enhancing the inhibitory effect of GABA. This action increases the neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuron, thereby reducing neuronal excitability .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound | Modification | Molecular Formula | Molecular Weight | Key Feature(s) |
|---|---|---|---|---|
| Ghrelin (rat) (palmitoyl) | Palmitoylation at Ser3 | C₁₅₇H₂₅₇N₄₅O₄₁ | 3373.8 g/mol | Full agonist of GHS-R1a |
| Des-octanoyl Ghrelin (rat) | No acylation | C₁₃₉H₂₃₁N₄₅O₄₁ | 3188.6 g/mol | Lacks receptor-binding capacity |
| Rat Ghrelin-28 | Unmodified full-length | C₁₄₇H₂₄₅N₄₅O₄₂ | 3314.8 g/mol | Contains all 28 amino acids |
- Des-octanoyl Ghrelin (rat): Absence of acylation abolishes GHS-R1a activation but may interact with CD36 receptors to influence lipid metabolism .
Receptor Binding and Pharmacodynamics
Table 2: Receptor Affinity and Functional Outcomes
| Compound | GHS-R1a Binding (IC₅₀) | Calcium Mobilization (EC₅₀) | In Vivo Effects (Rodent Models) |
|---|---|---|---|
| Ghrelin (rat) (palmitoyl) | 0.87 nM | 8.3 nM | ↑ Food intake (24h), ↑ fat mass |
| Octanoyl Ghrelin (rat) | 0.92 nM* | 9.1 nM* | ↑ GH secretion, acute appetite stimulation |
| Des-octanoyl Ghrelin | >1000 nM | Inactive | No effect on appetite; potential anti-inflammatory roles |
*Data extrapolated from analogous octanoyl-ghrelin studies in HEK293 cells .
- Palmitoylated vs. Octanoyl Ghrelin: Both show comparable receptor activation, but palmitoylated ghrelin exhibits delayed onset of appetite stimulation (peaking at 24h vs. 2–4h for octanoyl) due to slower tissue distribution .
- Rat Ghrelin-28 : The full-length peptide may exhibit reduced bioavailability compared to truncated forms, as proteolytic cleavage at Arg25 is required for receptor activation .
Conflicting Findings in Preclinical Studies
- Sleep Modulation: While ghrelin generally promotes slow-wave sleep in humans, rat studies report conflicting results. Intravenous palmitoylated ghrelin reduces REM sleep in rats, whereas des-acyl ghrelin lacks this effect .
- Cardiovascular Effects: Ghrelin improves cardiac function in rodent heart failure models, but its efficacy varies with acylation status. Palmitoylated ghrelin shows prolonged hemodynamic effects compared to non-acylated forms .
Pharmacokinetic and Therapeutic Implications
- Metabolic Stability : Palmitoylated ghrelin’s longer fatty acid chain enhances resistance to enzymatic degradation, extending its half-life in circulation .
- Therapeutic Potential: Obesity: Non-acylated ghrelin analogs (e.g., des-octanoyl) are being explored as antagonists to suppress appetite . Cachexia: Palmitoylated ghrelin’s sustained activity makes it a candidate for treating muscle wasting .
Biological Activity
Ghrelin, a peptide hormone primarily produced in the stomach, plays a crucial role in various physiological processes, including the regulation of growth hormone (GH) release, appetite stimulation, and energy homeostasis. This article delves into the biological activity of rat ghrelin, exploring its synthesis, mechanisms of action, and implications for health and disease.
1. Synthesis and Localization
Ghrelin is synthesized in specialized endocrine cells known as X/A-like cells located in the gastric mucosa. Studies have shown that these cells account for approximately 20% of the endocrine cell population in the rat stomach. Ghrelin is stored in electron-dense granules and is released into the bloodstream in response to various stimuli, including fasting and food intake .
Table 1: Localization of Ghrelin-Producing Cells in Rat Stomach
| Cell Type | Percentage (%) | Function |
|---|---|---|
| X/A-like cells | 20 | Produce ghrelin |
| ECL cells | 60-70 | Secrete histamine |
| D cells | 2.5 | Release somatostatin |
| G cells | 0-2 | Produce gastrin |
Ghrelin exerts its effects primarily through the growth hormone secretagogue receptor (GHS-R1a). Upon binding to this receptor, ghrelin stimulates the anterior pituitary gland to release GH, thereby promoting growth and metabolic functions . Additionally, ghrelin influences appetite regulation by acting on hypothalamic pathways involved in hunger signaling.
Key Mechanisms:
- GH Release: Ghrelin stimulates GH secretion from the pituitary gland.
- Appetite Stimulation: It promotes feeding behavior by activating neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons in the hypothalamus.
- Energy Homeostasis: Ghrelin modulates energy expenditure and fat storage through various metabolic pathways.
3. Physiological Effects
Research indicates that ghrelin has several physiological effects beyond GH release:
- Appetite Regulation: Ghrelin levels increase before meals and decrease after eating, suggesting a role in meal initiation .
- Metabolic Effects: It enhances lipid metabolism and may influence glucose homeostasis.
- Cardiovascular Effects: Ghrelin has been shown to exert protective effects on cardiac function during stress conditions .
4. Clinical Implications
The biological activity of ghrelin has significant implications for understanding obesity, cachexia, and metabolic disorders. Alterations in ghrelin signaling can contribute to conditions such as:
- Obesity: Elevated ghrelin levels may lead to increased appetite and weight gain.
- Cachexia: In conditions like cancer or chronic illness, ghrelin administration has been explored as a potential treatment to stimulate appetite and improve nutritional status .
5. Case Studies
Several studies have investigated the effects of ghrelin administration in rat models:
- Study on Appetite Regulation: In a study by Schéle et al. (2016), central administration of ghrelin was found to significantly increase food intake in rats, demonstrating its potent orexigenic effect .
- Effects on Stress Response: Research by Aliparasti et al. (2015) showed that ghrelin administration could mitigate stress-induced thymus atrophy, indicating its potential role in stress management .
Table 2: Summary of Key Studies on Ghrelin's Biological Activity
| Study | Findings |
|---|---|
| Schéle et al. (2016) | Increased food intake following ghrelin administration |
| Aliparasti et al. (2015) | Protective effects against stress-induced atrophy |
Q & A
Q. How do interspecies differences in ghrelin signaling limit extrapolation of rat data to human applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
